Diethyl 2-[(2-methoxyanilino)methylene]malonate

Catalog No.
S1483999
CAS No.
104007-09-2
M.F
C15H19NO5
M. Wt
293.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-[(2-methoxyanilino)methylene]malonate

CAS Number

104007-09-2

Product Name

Diethyl 2-[(2-methoxyanilino)methylene]malonate

IUPAC Name

diethyl 2-[(2-methoxyanilino)methylidene]propanedioate

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

InChI

InChI=1S/C15H19NO5/c1-4-20-14(17)11(15(18)21-5-2)10-16-12-8-6-7-9-13(12)19-3/h6-10,16H,4-5H2,1-3H3

InChI Key

FHXFOFORQHKBRC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CNC1=CC=CC=C1OC)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1OC)C(=O)OCC
  • Origin: Limited information exists on the natural occurrence of this specific compound. However, AAMMs are generally synthesized in laboratories [].
  • Significance: Diethyl 2-[(2-methoxyanilino)methylene]malonate has been investigated as a potential precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry [, ].

Molecular Structure Analysis

The key features of the molecule include:

  • A central malonate core (C3H4O4) consisting of three interconnected carbon atoms, two of which are esterified with ethyl groups (C2H5) [].
  • An arylamine group (C6H4(OCH3)NH2), where the benzene ring is linked to a methylene group (CH2) and an amine group (NH2) substituted with a methoxy group (OCH3) at the second position [].
  • A double bond (C=C) connecting the methylene group of the arylamine to one of the carbons in the malonate core, forming the characteristic "methylene malonate" structure [].

Chemical Reactions Analysis

A significant reaction involving Diethyl 2-[(2-methoxyanilino)methylene]malonate is its participation in the synthesis of heterocyclic compounds. A three-component domino reaction involving an aldehyde, an amine, and Diethyl 2-[(2-methoxyanilino)methylene]malonate has been reported to yield polysubstituted-2-pyridones []. The reaction can be represented by the following simplified equation:

RCHO + R'NH2 + Diethyl 2-[(2-methoxyanilino)methylene]malonate -> Substituted-2-Pyridone (Equation 1) []

Potential Antifungal Activity:

A recent study suggests Diethyl 2-[(2-methoxyanilino)methylene]malonate, alongside other similar compounds (Diethyl 2-((arylamino)methylene)malonates or DAMMs), might exhibit antifungal properties against Fusarium oxysporum, a destructive plant pathogen. [] While traditionally used as intermediates for producing other bioactive compounds, this is the first investigation into their potential as antifungal agents.

Precursor for Further Bioactive Compounds:

Diethyl 2-[(2-methoxyanilino)methylene]malonate falls under the category of DAMMs. These compounds are known for their role as precursors in the synthesis of various bioactive molecules, including polysubstituted-2-pyridones. [] Pyridones are a diverse class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including potential anti-cancer and anti-inflammatory properties. []

XLogP3

3.2

Dates

Modify: 2023-08-15

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